2-Chloro-4,6-dimethoxypyrimidin-5-amine

Catalog No.
S3426087
CAS No.
444151-94-4
M.F
C6H8ClN3O2
M. Wt
189.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4,6-dimethoxypyrimidin-5-amine

CAS Number

444151-94-4

Product Name

2-Chloro-4,6-dimethoxypyrimidin-5-amine

IUPAC Name

2-chloro-4,6-dimethoxypyrimidin-5-amine

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.6 g/mol

InChI

InChI=1S/C6H8ClN3O2/c1-11-4-3(8)5(12-2)10-6(7)9-4/h8H2,1-2H3

InChI Key

LKRMQCPKYCVJAT-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC(=N1)Cl)OC)N

Canonical SMILES

COC1=C(C(=NC(=N1)Cl)OC)N

Synthesis of Tri-substituted Triazines

Peptide Coupling Agent

Synthesis of 2-Anilinopyrimidines

Synthesis of 2-Azetidinones

Pesticides

Synthesis of Novel Derivatives

2-Chloro-4,6-dimethoxypyrimidin-5-amine is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at position 2, methoxy groups at positions 4 and 6, and an amine group at position 5. This compound is of interest in organic chemistry due to its potential applications in pharmaceuticals and agrochemicals. The presence of the chlorine atom and methoxy groups enhances its reactivity, making it suitable for various synthetic pathways.

While specific reactions involving 2-chloro-4,6-dimethoxypyrimidin-5-amine are not extensively documented, its functional groups suggest several possible chemical transformations:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Amine Reactivity: The amine group can participate in reactions typical of amines, such as acylation or alkylation.
  • Methoxy Group Reactions: The methoxy groups may be involved in reactions such as demethylation or further substitution under specific conditions.

Several methods have been developed for synthesizing 2-chloro-4,6-dimethoxypyrimidin-5-amine:

  • Salifying Reaction: This involves a reaction with malononitrile and methanol to form intermediates that subsequently react with cyanamide and hydrochloric acid to yield the desired compound .
  • Cyanamide Reaction: A method involving the reaction of cyanamide with other reagents under controlled conditions to produce the compound through a series of steps including condensation reactions .
  • Sequential Nucleophilic Substitution: The compound can be synthesized from cyanuric chloride through nucleophilic substitutions involving C-O and C-N bonds.

2-Chloro-4,6-dimethoxypyrimidin-5-amine has several notable applications:

  • Pharmaceuticals: It serves as a precursor in the synthesis of biologically active compounds, particularly in drug development.
  • Agrochemicals: This compound is utilized in the formulation of pesticides due to its efficacy in pest control.
  • Peptide Coupling Agent: It is employed in peptide synthesis as a coupling agent, facilitating the formation of peptide bonds.

Research into the interactions of 2-chloro-4,6-dimethoxypyrimidin-5-amine with biological systems is still emerging. Its potential interactions include:

  • Enzyme Inhibition: As with many pyrimidine derivatives, there is potential for interaction with enzymes involved in metabolic pathways.
  • Binding Affinity Studies: Investigations into how this compound interacts with target proteins or receptors could provide insights into its biological activity.

Several compounds share structural similarities with 2-chloro-4,6-dimethoxypyrimidin-5-amine. These include:

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-4,6-dimethylpyrimidineChlorine at position 2; methyl groups at positions 4 and 6Less sterically hindered than dimethoxy variant
2-Amino-4,6-dimethoxypyrimidineAmino group at position 2; methoxy groups at positions 4 and 6Potentially more reactive due to amino substitution
5-Chloro-4,6-dimethoxypyrimidinChlorine at position 5; methoxy groups at positions 4 and 6Different reactivity profile due to position change

The uniqueness of 2-chloro-4,6-dimethoxypyrimidin-5-amine lies in its specific arrangement of functional groups that may confer distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

1.1

Dates

Modify: 2023-08-19

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